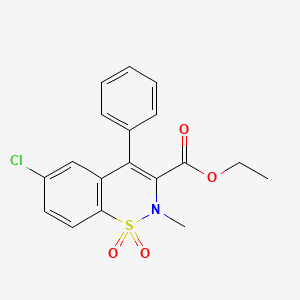

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

Description

The exact mass of the compound this compound is 377.0488569 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4S/c1-3-24-18(21)17-16(12-7-5-4-6-8-12)14-11-13(19)9-10-15(14)25(22,23)20(17)2/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUBMVUNOMDITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately summarize the biochemical pathways that F6660-3180 or CCG-126856 might affect. Once the targets are identified, it will be possible to map out the biochemical pathways involved and understand the downstream effects of the compound’s action.

Result of Action

The molecular and cellular effects of F6660-3180 or CCG-126856’s action are currently unknown due to the lack of specific information about its targets and mode of action. Once these are identified, it will be possible to describe the compound’s effects at the molecular and cellular levels.

Biological Activity

Ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate is a member of the benzothiazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate is C15H14ClN2O4S, and it has a molecular weight of approximately 343.3969 g/mol. The compound features a benzothiazine core structure characterized by a fused benzene and thiazine ring, contributing to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate typically involves several steps, including the formation of the benzothiazine ring through various chemical reactions. The synthetic routes can vary based on starting materials and desired yields.

Biological Activities

Ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl derivatives exhibit a range of biological activities similar to other compounds in the benzothiazine class. Notable activities include:

Antimicrobial Activity :

Research has shown that benzothiazine derivatives possess antimicrobial properties against various Gram-positive bacteria. For instance, compounds with specific substituents have demonstrated minimum inhibitory concentrations (MIC) ranging from 25 to 600 µg/mL against bacteria such as Bacillus subtilis and Staphylococcus aureus .

Anti-inflammatory Properties :

Benzothiazine derivatives have been noted for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pathways related to inflammation by interacting with specific enzymes and receptors involved in inflammatory responses .

Anticancer Potential :

Similar compounds have shown promise in anticancer applications. For example, structural modifications in benzothiazines can enhance their binding affinity to cancer-related targets, potentially leading to therapeutic agents for various cancers .

Structure–Activity Relationship (SAR)

The biological activity of ethyl 6-chloro-2-methyl derivatives can be influenced by their structural features. A summary of related compounds and their activities is presented in the following table:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxy-2-methylbenzothiazine | Hydroxy group at position 4 | Antimicrobial |

| 7-Chloro-benzothiadiazine | Chlorine at position 7 | Anticancer |

| Benzothiazole derivatives | Varying substitutions on benzene | Antiviral |

| Ethyl 6-chloro-2-methyl derivative | Halogenation pattern; dioxo functionality | Anti-inflammatory |

The presence of halogen atoms and functional groups such as dioxo and carboxylic acid enhances the therapeutic profiles compared to other similar compounds.

Case Studies

Several studies have evaluated the biological activity of benzothiazine derivatives:

- Antimicrobial Evaluation : A study focused on synthesizing various benzothiazine derivatives reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that specific modifications could enhance efficacy against resistant strains .

- Anti-inflammatory Mechanisms : Another research article detailed how certain benzothiazines inhibited key inflammatory pathways in vitro, suggesting potential for development into anti-inflammatory drugs .

- Anticancer Activity : A series of experiments demonstrated that specific benzothiazine derivatives exhibited cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C₁₈H₁₄ClN₁O₄S, with a molecular weight of approximately 343.3969 g/mol. The structural characteristics include a fused benzene and thiazine ring, which contribute to its unique chemical properties and enhance its interaction with biological targets.

Ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl derivatives have shown significant biological activities that can be categorized into several areas:

- Antimicrobial Activity : Similar compounds in the benzothiazine class have been reported to exhibit antimicrobial properties. Research indicates that these derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Certain benzothiazine derivatives have demonstrated anticancer activity by interfering with cancer cell proliferation pathways. This compound's structure may allow it to bind effectively to specific receptors or enzymes involved in tumor growth.

- Anti-inflammatory Effects : Interaction studies suggest that ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

Applications in Medicinal Chemistry

The applications of ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl derivatives in medicinal chemistry are promising due to their ability to target specific biological pathways:

| Application Area | Description |

|---|---|

| Drug Development | Potential lead compounds for antibiotics and anticancer drugs. |

| Enzyme Inhibition | Targeting enzymes involved in disease pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). |

| Receptor Modulation | Binding to receptors related to inflammation and pain signaling. |

Agricultural Applications

In agriculture, compounds similar to ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl derivatives may serve as effective pesticides or herbicides due to their biochemical properties:

- Pesticidal Activity : Research indicates that benzothiazine derivatives can disrupt pest metabolism or reproductive processes, leading to effective pest control strategies.

- Herbicide Formulations : The compound's ability to inhibit specific plant enzymes could be utilized in developing selective herbicides that target weed species without harming crops.

Case Studies and Research Findings

Several studies have explored the biological effects of benzothiazine derivatives:

- A study published in Journal of Medicinal Chemistry demonstrated the synthesis and evaluation of various benzothiazine derivatives for their antimicrobial activity against resistant bacterial strains. The results indicated significant inhibition rates compared to standard antibiotics.

- Another research article highlighted the anticancer properties of related compounds through in vitro assays showing reduced viability of cancer cells upon treatment with these derivatives.

Preparation Methods

Core Benzothiazine Formation via Gabriel-Colman Rearrangement

The Gabriel-Colman rearrangement is a pivotal step for constructing the 1,2-benzothiazine-1,1-dioxide scaffold. Starting from saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), chlorination at position 6 is achieved using phosphorus oxychloride (POCl₃) under reflux conditions . Subsequent ring-opening with sodium ethoxide in ethanol at 55°C generates the sodium enolate of 3-oxo-1,2-benzothiazine-2-acetate . Acidic workup with hydrochloric acid precipitates ethyl 4-hydroxy-6-chloro-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (Intermediate A) .

Key Conditions :

Introduction of the methyl group at position 2 is accomplished via nucleophilic alkylation. Intermediate A is treated with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF at 60–70°C . Alternatively, NH₄Cl or CaCl₂ in o-xylene under nitrogen atmosphere facilitates methylation through azeotropic distillation, minimizing side reactions .

Optimized Protocol :

-

Reagents : Methyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv).

Phenyl Group Introduction at Position 4

The phenyl moiety at position 4 is incorporated via Friedel-Crafts acylation or direct coupling. Reacting the methylated intermediate with benzoyl chloride (C₆H₅COCl) in toluene under reflux for 10–12 hours achieves regioselective acylation . Catalytic aluminum chloride (AlCl₃) enhances electrophilic substitution, though silica gel or potassium carbonate adsorbents prevent azeotrope formation during solvent reflux .

Alternative Method :

Esterification and Final Product Isolation

Esterification of the carboxylic acid intermediate is performed using ethanol and concentrated sulfuric acid (H₂SO₄) under reflux . Post-reaction, the mixture is cooled to 0–5°C, and crystals are filtered, washed with hexane, and dried to yield the target compound .

Purification :

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity : Chlorination at position 6 requires careful control of POCl₃ stoichiometry to avoid over-chlorination .

-

Azeotrope Management : Use of adsorbents (silica gel) in o-xylene eliminates ethanol-water azeotrope, improving reaction temperature stability .

-

Catalyst Selection : NH₄Cl outperforms AlCl₃ in methylation due to reduced side-product formation .

Q & A

Q. What are the optimized synthetic routes for ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1λ⁶,2-benzothiazine-3-carboxylate, and how can intermediates be characterized?

Methodological Answer: The synthesis of benzothiazine derivatives typically involves sulfonylation of anthranilic acid derivatives followed by cyclization. For example, methyl chlorosulfonyl acetate is used to sulfonylate substituted anthranilic acids, followed by treatment with sodium methylate in anhydrous methanol to form the benzothiazine core . Characterization of intermediates can be achieved via ¹H/¹³C NMR , FT-IR , and mass spectrometry to confirm functional groups and molecular weight. For crystalline intermediates, single-crystal X-ray diffraction (e.g., using Cu-Kα radiation) provides precise bond lengths, angles, and dihedral angles to validate structural integrity .

Q. How can researchers resolve discrepancies in crystallographic data for benzothiazine derivatives?

Methodological Answer: Discrepancies in crystallographic data (e.g., dihedral angles or π–π interactions) can arise from polymorphism or solvent effects. To address this:

- Compare thermal ellipsoid models from multiple datasets to assess positional uncertainty .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π or π–π stacking) and identify stabilization patterns .

- Validate against computational models (DFT or molecular dynamics) to reconcile experimental and theoretical geometries .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during the synthesis of substituted benzothiazines?

Methodological Answer: Byproduct formation often occurs due to competing reactions at multiple reactive sites (e.g., sulfonylation vs. esterification). To minimize this:

- Use regioselective protecting groups (e.g., methyl esters) during anthranilic acid derivatization .

- Optimize reaction stoichiometry (e.g., controlled POCl₃/DMF ratios in Vilsmeier-Haack reactions) to favor cyclization over side-chain modifications .

- Employ HPLC-MS or preparative TLC to isolate and identify byproducts, followed by mechanistic studies to refine synthetic protocols .

Q. How can computational methods predict the pharmacological activity of benzothiazine derivatives?

Methodological Answer:

- Perform docking studies (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., HIV-1 protease or COX-2) using crystallographic data from related structures .

- Use QSAR models to correlate substituent effects (e.g., Cl or phenyl groups at C-6/C-4) with bioactivity. Parameters like LogP, polar surface area, and H-bonding capacity are critical .

- Validate predictions via in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) to confirm computational findings .

Q. What analytical techniques are essential for resolving conflicting biological activity data in benzothiazine derivatives?

Methodological Answer: Contradictions in biological data (e.g., variable IC₅₀ values) may stem from impurities or assay conditions. To address this:

- Conduct high-purity synthesis (≥95% by HPLC) and confirm purity via elemental analysis .

- Standardize assay protocols (e.g., consistent cell lines, incubation times, and controls) to minimize variability .

- Use synchrotron-based crystallography to verify compound integrity post-assay, ensuring no degradation or binding artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.